5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical compound . It is often used in the field of medicine and as a chemical intermediate . The empirical formula of this compound is C13H16BFN2O2 and it has a molecular weight of 262.09 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . These compounds are typically obtained through a multi-step substitution reaction. The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its empirical formula (C13H16BFN2O2), molecular weight (262.09), and its solid form . More detailed properties like melting point, boiling point, and density were not found in the sources I retrieved.Scientific Research Applications
Synthesis and Herbicidal Activity
One notable application of compounds structurally related to the mentioned chemical involves the synthesis and evaluation of their herbicidal activity. Researchers have developed novel compounds starting from similar chemical structures, aiming to achieve high efficacy, broad-spectrum activity, and safety to crops. For example, a study found that certain novel compounds showed commercial levels of herbicidal activity comparable to existing protox-inhibiting herbicides, suggesting their potential as effective agricultural agents (Huang et al., 2005).
Antimicrobial Applications
Compounds derived from or related to the core structure of "5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine" have also been explored for their antimicrobial properties. A study involving the synthesis of fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial activity, highlighting the role of fluorine atoms in enhancing antimicrobial efficacy (Desai et al., 2013).
Potential in Anti-HIV and CDK2 Inhibition
The synthesis of fluorine-substituted compounds has yielded molecules with potential anti-HIV-1 and CDK2 inhibitor activities. These findings suggest the applicability of these compounds in developing therapeutic agents targeting HIV-1 and cancer by inhibiting critical proteins involved in disease progression (Makki et al., 2014).
Novel Synthesis Methods
Research has also focused on developing novel methods for synthesizing compounds with related structures, aiming to improve efficiency and yield for potential commercial applications. For instance, a novel method for synthesizing a compound with higher protox-inhibiting herbicidal activity was investigated, showcasing the continuous effort to optimize and discover more potent herbicides (Hai, 2007).
Antibacterial Activity
Further studies have synthesized novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, demonstrating enhanced in vitro antibacterial activity. These studies underscore the potential of such compounds in addressing resistance and efficacy challenges in antimicrobial therapy (Asahina et al., 2008).
Future Directions
Boric acid compounds, which this compound is a derivative of, have important applications in the field of medicine and organic synthesis . They are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In the research of drug application, they are often used as enzyme inhibitors or specific ligand drugs . Therefore, the future directions of this compound could involve further exploration of these applications.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a boronic acid ester , which are often used in the Suzuki-Miyaura coupling reactions . These reactions are used to create carbon-carbon bonds, which are fundamental in organic chemistry and drug discovery .
Mode of Action
Boronic acid esters, like this compound, are known to undergo suzuki-miyaura coupling reactions . In these reactions, the boronic acid ester forms a carbon-carbon bond with an organohalide in the presence of a palladium catalyst .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in the formation of carbon-carbon bonds . This can have downstream effects on the synthesis of various organic compounds, including pharmaceuticals .
Pharmacokinetics
The compound is a solid at 20°c and has a melting point of 31°c , which may affect its absorption and distribution in the body.
Result of Action
As a boronic acid ester, it likely plays a role in the formation of carbon-carbon bonds , which are fundamental in organic chemistry and drug discovery .
Action Environment
Environmental factors such as temperature and pH could influence the compound’s action, efficacy, and stability. For example, the compound’s solid state at 20°C and melting point of 31°C could affect its stability and reactivity.
Properties
IUPAC Name |
5-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BFNO3/c1-13(2)14(3,4)20-15(19-13)9-5-6-10-12(11(9)16)17-7-8-18-10/h5-6,17H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCZBFAYFYFIBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)OCCN3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.